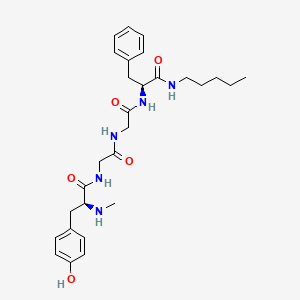
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, including N-methyl-L-tyrosine, glycine, and N-pentyl-L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a stepwise manner, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide
- N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucinamide
Uniqueness
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide is unique due to its specific sequence of amino acids and the presence of the N-pentyl group. This structural feature can influence its solubility, stability, and biological activity, distinguishing it from other similar peptides.
Propiedades
Número CAS |
66229-23-0 |
|---|---|
Fórmula molecular |
C28H39N5O5 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-N-pentyl-3-phenylpropanamide |
InChI |
InChI=1S/C28H39N5O5/c1-3-4-8-15-30-28(38)24(17-20-9-6-5-7-10-20)33-26(36)19-31-25(35)18-32-27(37)23(29-2)16-21-11-13-22(34)14-12-21/h5-7,9-14,23-24,29,34H,3-4,8,15-19H2,1-2H3,(H,30,38)(H,31,35)(H,32,37)(H,33,36)/t23-,24-/m0/s1 |
Clave InChI |
YYGQAZICWDXHGI-ZEQRLZLVSA-N |
SMILES isomérico |
CCCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC |
SMILES canónico |
CCCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)


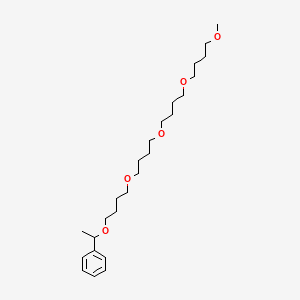
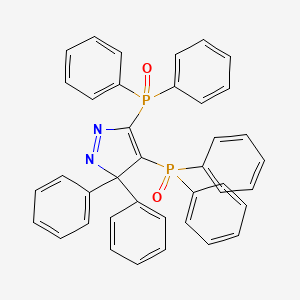
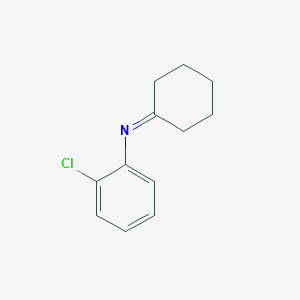
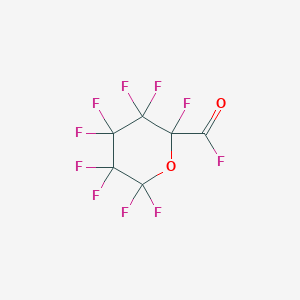
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
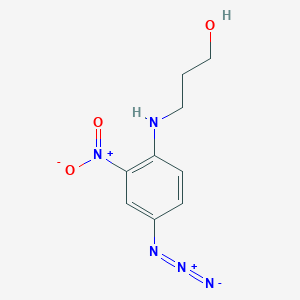

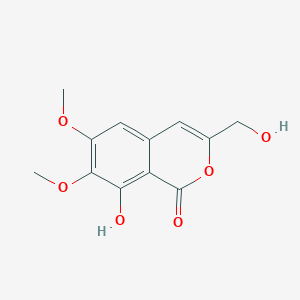
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
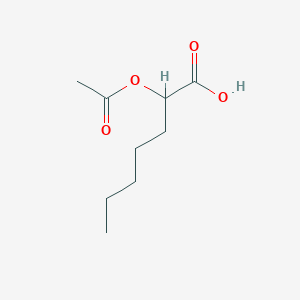
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
